N-(5-((2-((furan-2-ylmethyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-2,5-dimethylfuran-3-carboxamide is a complex organic compound with significant potential in scientific research. Its molecular formula is , and it has a molecular weight of 471.55 g/mol. This compound is primarily classified as a bioactive reagent and is utilized in various research applications, particularly in pharmacology and medicinal chemistry. It is important to note that this compound is intended for non-human research only and is not approved for therapeutic use in humans or animals.
The synthesis of N-(5-((2-((furan-2-ylmethyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-2,5-dimethylfuran-3-carboxamide typically involves several steps:
These synthetic pathways require careful control of reaction conditions such as temperature, pH, and solvent choice to ensure high yields and purity of the final product .
The molecular structure of N-(5-((2-((furan-2-ylmethyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-2,5-dimethylfuran-3-carboxamide can be represented as follows:
Molecular Formula:
Molecular Weight: 471.55 g/mol
CC1=CC(=CC=C1)N2CC(CC2=O)C(=O)NC3=NN=C(S3)SCC(=O)NCC4=CC=CO4
This complex structure features multiple functional groups including furan rings and thiadiazole moieties that contribute to its biological activity .
N-(5-((2-((furan-2-ylmethyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-2,5-dimethylfuran-3-carboxamide can participate in various chemical reactions:
These reactions are essential for understanding the compound's reactivity and potential modifications for enhanced biological activity.
The mechanism of action for N-(5-((2-((furan-2-ylmethyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-2,5-dimethylfuran-3-carboxamide primarily involves its interaction with biological targets such as enzymes or receptors:
The detailed kinetic studies would provide insights into its efficacy and potency against specific biological targets .
While specific physical properties such as boiling point and melting point are not readily available for this compound, its solubility characteristics are critical for its application in biological systems.
The compound exhibits stability under standard laboratory conditions but may be sensitive to light and moisture. Proper storage conditions are essential to maintain its integrity for research purposes.
Further analytical methods such as NMR (Nuclear Magnetic Resonance), HPLC (High Performance Liquid Chromatography), and mass spectrometry are typically employed to characterize this compound thoroughly .
N-(5-((2-((furan-2-ylmethyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-2,5-dimethylfuran-3-carboxamide has several scientific applications:
CAS No.: 85551-10-6
CAS No.: 1306-05-4
CAS No.:
CAS No.:
CAS No.: